三溴化铱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

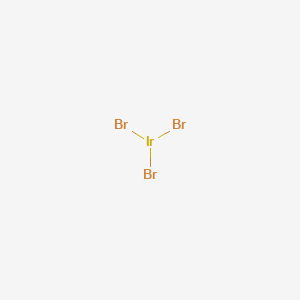

Iridium tribromide, also known as Iridium(III) bromide, is a compound of iridium and bromine . It is a highly water-soluble crystalline iridium source for uses compatible with bromides and lower (acidic) pH .

Synthesis Analysis

The synthesis of iridium compounds, including iridium tribromide, often involves transition metal catalysis. Iridium has attracted significant attention due to its multifold roles in catalysis of various synthetically significant methodologies .Molecular Structure Analysis

The molecular formula of Iridium tribromide is IrBr3 . The geometry of iridium in this compound is 6 coordinate: octahedral .Chemical Reactions Analysis

Iridium complexes, including iridium tribromide, have been demonstrated to be active catalysts for various chemical reactions. These include asymmetric hydrogenation of alkenes, hydrogen transfer reaction, C–H functionalization, allylic substitution reaction, and enantioselective polycyclization reaction .Physical And Chemical Properties Analysis

Iridium tribromide is a red-brown or mustard-grey crystalline solid . The density of this compound is 6820 kg/m³ . The oxidation number of iridium in iridium tribromide is 3 .科学研究应用

光物理性质和应用

铱配合物,包括与三溴化铱相关的配合物,展示出多样的光物理性质。这些性质受到各种因素的影响,如环金属化碳原子的数量和前线轨道的性质。这些配合物由于其可调节的发光效率和发射波长可调节至可见光区域,被用于有机发光二极管(OLEDs)和作为有机反应的光催化剂。这些铱配合物也被用于自旋轨道耦合研究,这对于理解电子器件中使用的材料的光学性质至关重要(Williams, Wilkinson, & Whittle, 2008) (Parker, 2019) (Smith, Burn, & Powell, 2011)。

固态发射和成像应用

铱配合物已被用于固态发射应用。一种具有周边咔唑基团的特殊三环金属化铱配合物结合了固态发射和显著的双光子吸收截面,使其适用于脑血管内活体双光子荧光显微镜成像(Lepeltier et al., 2016)。

电化学应用

铱是质子交换膜水电解器中氧气进化反应(OER)的催化剂中的关键元素。已经进行了研究,通过热处理来微调铱的电催化性能,影响其在这些应用中的活性和稳定性(Geiger et al., 2016)。

电致发光器件和有机电子

铱(III)配合物已被开发为电致发光器件(如有机发光二极管(OLEDs)和发光电化学电池)中的磷光发射体。它们还被用于分子传感器、生物标记和光催化。这些应用利用铱配合物在各种组装中的发光性质,包括基于小分子和聚合物的材料(Ulbricht et al., 2009)。

其他应用

铱已被广泛用于各种其他应用,包括在汽车工业中用于催化剂和在城市矿业中用于回收。它还用于薄膜的原子层沉积,这是微电子中的重要过程(Ivlev et al., 2014) (Aaltonen et al., 2004)。

作用机制

The mechanism of action of iridium complexes can vary depending on the context. In the field of cancer research, iridium complexes have shown promise due to their unique chemical properties and resemblance to platinum compounds . In antimicrobial therapy, the specific mechanism of action of iridium(III) complexes can vary depending on the type of microorganism being targeted .

安全和危害

未来方向

Iridium-based compounds, including iridium tribromide, have shown promise in various fields, including cancer research and treatment . The high value of iridium-containing secondary resources and the scarcity of iridium highlight the importance of enhancing the ability to recover and purify iridium-containing materials .

属性

| 10049-24-8 | |

分子式 |

Br3Ir |

分子量 |

431.93 g/mol |

IUPAC 名称 |

iridium(3+);tribromide |

InChI |

InChI=1S/3BrH.Ir/h3*1H;/q;;;+3/p-3 |

InChI 键 |

HTFVQFACYFEXPR-UHFFFAOYSA-K |

SMILES |

Br[Ir](Br)Br |

规范 SMILES |

[Br-].[Br-].[Br-].[Ir+3] |

| 10049-24-8 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)